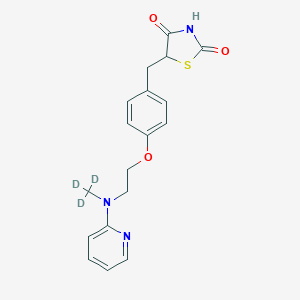
Rosiglitazone-d3
説明
Rosiglitazone-d3 is an internal standard for the quantification of rosiglitazone . It is an agonist of peroxisome proliferator-activated receptor γ (PPARγ) and activates PPARγ1 and PPARγ2 in reporter assays .
Molecular Structure Analysis
The molecular formula of Rosiglitazone-d3 is C18H16D3N3O3S . The structure can be represented by the SMILES string: O=C(C(S1)CC(C=C2)=CC=C2OCCN(C([2H])([2H])[2H])C3=NC=CC=C3)NC1=O .Chemical Reactions Analysis
Rosiglitazone-d3 is intended for use as an internal standard for the quantification of rosiglitazone by GC- or LC-MS . Rosiglitazone, a thiazolidinedione antidiabetic drug, is metabolized by CYP450 enzymes into two main metabolites .Physical And Chemical Properties Analysis
Rosiglitazone-d3 has a molecular weight of 360.4 g/mol . It is soluble in DMSO . The exact mass and monoisotopic mass are 360.13354289 g/mol .科学的研究の応用
Bone and Vascular Health
Rosiglitazone has been studied for its effects on bone and vascular health . Clinical studies revealed that rosiglitazone accelerates osteoblast differentiation from human mesenchymal stem cells (hMSC) at the expense of increased oxidative stress and cell death . In calcifying human vascular cells, rosiglitazone stimulates pathological mineralization .
Neuroprotection
Rosiglitazone has been explored for its neuroprotective potential . It has been observed that rosiglitazone elicits neuroprotection on SH-SY5Y cells as evidenced from the upregulation of genes such as cyclic-AMP response element-binding protein (CREB), brain-derived neurotrophic factor (BDNF), glial cell derived neurotrophic factor (GDNF), and nerve growth factor (NGF), which are involved in cognitive functions .
Treatment of Type 2 Diabetes Mellitus
Rosiglitazone is known for its insulin-sensitizing actions, making it an effective treatment for type 2 diabetes mellitus .
Anti-inflammatory Capabilities
Rosiglitazone has been shown to have anti-inflammatory capabilities , which could be beneficial in the treatment of various inflammatory diseases.
Anti-cancer Capabilities
Studies have also suggested that rosiglitazone may have anti-cancer capabilities , potentially opening up new avenues for cancer treatment.
Retinopathy Treatment
Rosiglitazone has been studied for its potential use in the treatment of retinopathy , a disease of the retina that can result in vision loss.
Ischemia–Reperfusion Injury Protection
Rosiglitazone has been shown to have ischemia–reperfusion injury protection effects , which could be beneficial in conditions such as stroke and heart attack.
Lipid Regulation and Blood Pressure Reduction
Lastly, rosiglitazone has been studied for its effects on lipid regulation and blood pressure reduction , making it potentially useful in the management of cardiovascular diseases.
Safety And Hazards
Rosiglitazone carries a risk of causing hypoglycemia and improves insulin resistance significantly . It is associated with an increased risk of myocardial ischemia . It is suspected of damaging fertility or the unborn child . It may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .
特性
IUPAC Name |
5-[[4-[2-[pyridin-2-yl(trideuteriomethyl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c1-21(16-4-2-3-9-19-16)10-11-24-14-7-5-13(6-8-14)12-15-17(22)20-18(23)25-15/h2-9,15H,10-12H2,1H3,(H,20,22,23)/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YASAKCUCGLMORW-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Rosiglitazone-d3 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is liquid chromatography-tandem mass spectrometry (LC-MS/MS) a suitable technique for analyzing hypoglycemic drugs like Rosiglitazone-d3?
A1: LC-MS/MS offers high sensitivity and selectivity, making it ideal for analyzing trace amounts of drugs in complex biological matrices. [] This is crucial for studying drug pharmacokinetics, metabolism, and efficacy. Additionally, LC-MS/MS can differentiate between drugs and their metabolites, providing valuable insights into drug action and potential side effects. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-chloro-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B20006.png)


![2-(2-Ethoxyphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B20012.png)
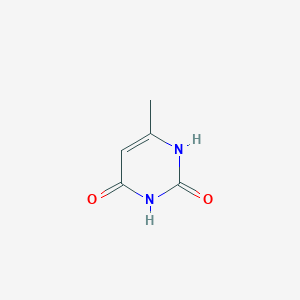
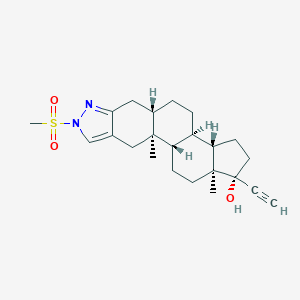
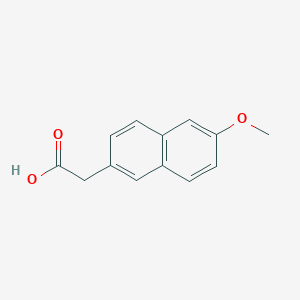
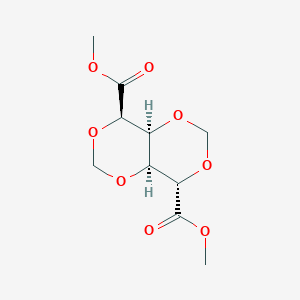
![Dimethyl 4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-dicarboxylate](/img/structure/B20036.png)

![[4-(Hydroxymethyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-8-yl]methanol](/img/structure/B20039.png)

